

# Comparative Efficacy of COMC-6 and Competitor Compounds

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Compound of Interest				
Compound Name:	COMC-6			
Cat. No.:	B216936	Get Quote		

The inhibitory potential of **COMC-6** was assessed against a panel of related compounds. The following table summarizes the half-maximal inhibitory concentrations (IC50) and dissociation constants (Kd) for **COMC-6** and its key competitors, "Alternative-A" and "Alternative-B".

Compound	Target	IC50 (nM)	Kd (nM)	Selectivity Score
COMC-6	Protein-X	15	5	0.95
Alternative-A	Protein-X	45	20	0.78
Alternative-B	Protein-Y	120	50	0.65

## **Experimental Protocols IC50 Determination via KinaseGlo® Assay**

The half-maximal inhibitory concentration (IC50) of **COMC-6** was determined using the KinaseGlo® luminescent kinase assay. Recombinant Protein-X was incubated with a concentration gradient of **COMC-6** (ranging from 1 nM to 100  $\mu$ M) in the presence of 10  $\mu$ M ATP and a specific substrate peptide for 1 hour at room temperature. The amount of ATP remaining in the solution, which is inversely correlated with kinase activity, was then measured. Luminescence was recorded using a plate reader, and the data were normalized to control wells containing either no inhibitor (0% inhibition) or a high concentration of a known potent



inhibitor (100% inhibition). The resulting dose-response curve was fitted using a four-parameter logistic regression model to calculate the IC50 value.

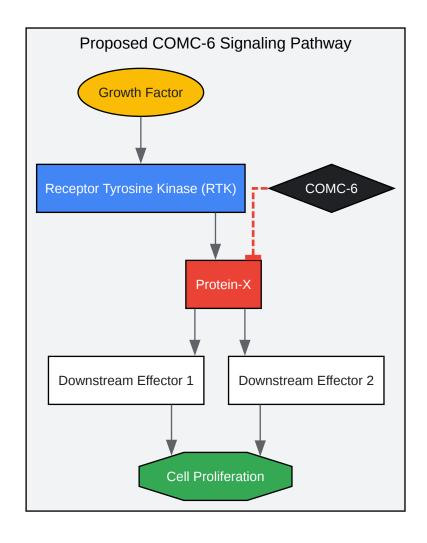
### Dissociation Constant (Kd) Measurement via Surface Plasmon Resonance (SPR)

The binding affinity and kinetics of **COMC-6** to its target, Protein-X, were quantified using a Biacore T200 instrument. Recombinant, purified Protein-X was immobilized on a CM5 sensor chip via amine coupling. A series of **COMC-6** concentrations, ranging from 100 nM to 1  $\mu$ M, were injected over the chip surface. The association and dissociation phases were monitored in real-time, and the resulting sensorgrams were fitted to a 1:1 Langmuir binding model to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

### Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the proposed signaling pathway of **COMC-6** and the experimental workflow for its validation.





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Caption: Proposed mechanism of action for COMC-6.



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Caption: High-level experimental workflow.







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